molecular formula C11H8Cl2O2 B14542648 But-2-yn-1-yl 3,4-dichlorobenzoate CAS No. 61898-69-9

But-2-yn-1-yl 3,4-dichlorobenzoate

Cat. No.: B14542648
CAS No.: 61898-69-9
M. Wt: 243.08 g/mol
InChI Key: XJXYZQCFWZMKBP-UHFFFAOYSA-N
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Description

But-2-yn-1-yl 3,4-dichlorobenzoate is an ester derivative of 3,4-dichlorobenzoic acid (3,4-DCB), where the carboxylic acid group is esterified with but-2-yn-1-ol. The compound features a propargyl (alkynyl) chain and two chlorine substituents at the 3- and 4-positions of the benzene ring. These compounds are of environmental and industrial significance due to their persistence and toxicity, necessitating microbial or chemical degradation pathways .

Properties

CAS No.

61898-69-9

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

but-2-ynyl 3,4-dichlorobenzoate

InChI

InChI=1S/C11H8Cl2O2/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7H,6H2,1H3

InChI Key

XJXYZQCFWZMKBP-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-yn-1-yl 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with but-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

But-2-yn-1-yl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

But-2-yn-1-yl 3,4-dichlorobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of But-2-yn-1-yl 3,4-dichlorobenzoate involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the ester and chlorine groups can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

But-2-yn-1-yl 3,4-dichlorobenzoate belongs to a broader class of chlorinated benzoate esters. Key analogues include:

Methyl 3,4-dichlorobenzoate : A simpler ester with a methyl group instead of the propargyl chain.

But-2-en-1-yl 3,4-dichlorobenzoate : An unsaturated ester with a double bond instead of a triple bond.

But-2-yn-1-yl 2,4-dichlorobenzoate : A positional isomer with chlorine substituents at the 2- and 4-positions.

Degradation Pathways and Microbial Interactions

The environmental fate of chlorobenzoates is heavily influenced by substituent positions and ester groups. Below is a comparative analysis based on microbial degradation studies:

Compound Degradation Pathway Key Enzymes/Genes Degradation Efficiency Stability in Anaerobic Conditions
3,4-Dichlorobenzoic acid Converted to protocatechuate via cba-encoded dioxygenase and dehydrogenase cba dioxygenase, dehydrogenase Moderate Stable
2,4-Dichlorobenzoic acid Hydrolytic dehalogenation (4-Cl) followed by reductive dechlorination (2-Cl) 4-CB dehalogenase, reductive enzymes Slow Not studied
But-2-yn-1-yl 3,4-DCB Likely requires ester hydrolysis to 3,4-DCB prior to degradation Esterases, cba pathway enzymes Unknown Presumed stable

Key Findings :

  • The ortho-chlorine in 2,4-DCB hinders enzymatic activity, reducing degradation rates .
  • Ester Stability : The propargyl group in But-2-yn-1-yl 3,4-DCB may slow ester hydrolysis compared to methyl or ethyl esters due to steric or electronic effects, delaying microbial action .
  • Aerobic vs. Anaerobic Conditions : Chlorobenzoates are stable in anaerobic environments, but aerobic bacteria like Pseudomonas putida degrade them via oxygen-dependent pathways .
Physicochemical Properties

Chlorine substituents further elevate toxicity and environmental persistence .

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